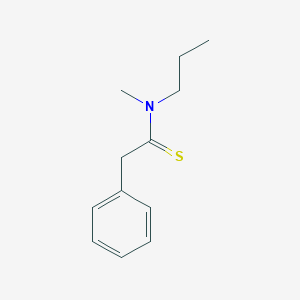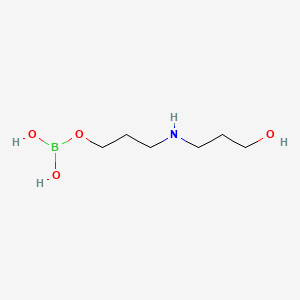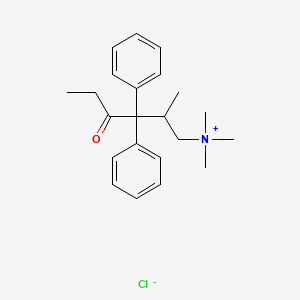
3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride is a complex organic compound characterized by its molecular structure, which includes a hexanone backbone with a dimethylamino group and phenyl groups attached. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride typically involves multiple steps, starting with the formation of the hexanone backbone. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures the production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods.
Biology: In biological research, 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride is used to study enzyme interactions and metabolic pathways. It can serve as a probe to understand the behavior of biological systems.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a precursor for pharmaceuticals.
Industry: Industrially, this compound is utilized in the production of specialty chemicals, coatings, and materials. Its properties make it suitable for applications requiring high stability and reactivity.
Mecanismo De Acción
The mechanism by which 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
3-Hexanone, 6-(dimethylamino)-4,4-diphenyl-
3-Dimethylaminomethyl-5-methylhexan-2-one
Normethadone
Uniqueness: 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities.
Propiedades
Número CAS |
63765-86-6 |
|---|---|
Fórmula molecular |
C22H30ClNO |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium;chloride |
InChI |
InChI=1S/C22H30NO.ClH/c1-6-21(24)22(18(2)17-23(3,4)5,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,18H,6,17H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
YWYPAAYCGZXQOQ-UHFFFAOYSA-M |
SMILES canónico |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


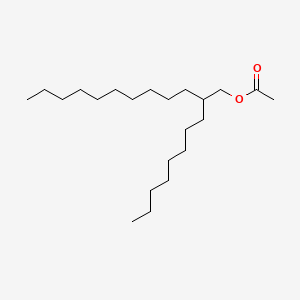

![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)

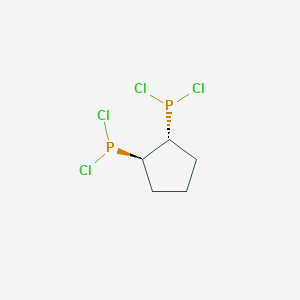
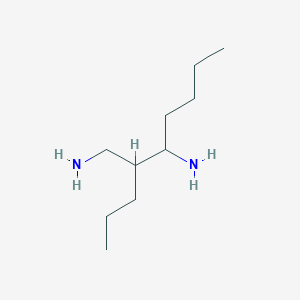
![[2,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B15347613.png)
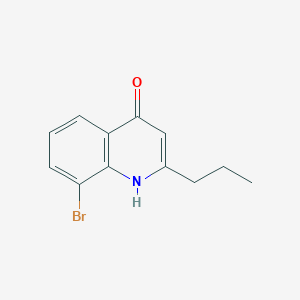
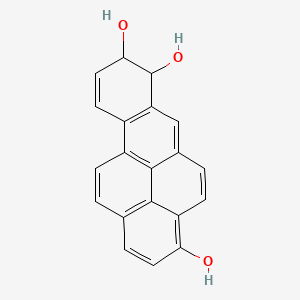
![1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane](/img/structure/B15347621.png)
